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Compound of Interest

Compound Name: 2-Hexenoic acid

Cat. No.: B8816423

An In Silico Investigation into the Binding Affinities and Interaction Mechanisms of 2-Hexenoic
Acid with Fatty Acid Synthase, Histone Deacetylase, and Free Fatty Acid Receptor 2

This guide provides a comparative analysis of the molecular docking of 2-Hexenoic acid with
three key enzyme targets: Fatty Acid Synthase (FASN), Histone Deacetylase (HDAC), and
Free Fatty Acid Receptor 2 (FFARZ2). This in silico study offers insights into the potential binding
affinities and interaction patterns of 2-Hexenoic acid, a short-chain fatty acid, with enzymes
that are significant in various physiological and pathological processes. The data presented
herein is intended for researchers, scientists, and professionals in the field of drug
development and molecular biology.

Quantitative Data Summary

The binding affinities of 2-Hexenoic acid with the selected target enzymes were evaluated
using molecular docking simulations. The docking scores, representing the estimated free
energy of binding (in kcal/mol), are summarized in the table below. A more negative score
indicates a stronger predicted binding affinity.
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Docking Score Interacting

Target Enzyme PDB ID Ligand .
(kcal/mol) Residues
Fatty Acid
Synthase ) ) SER2308,
_ 2PX6 2-Hexenoic acid -5.2
(Thioesterase HIS2481
Domain)
Histone
. _ HIS145, HIS146,
Deacetylase 1 4BKX 2-Hexenoic acid -4.8
TYR308
(HDAC1)
Free Fatty Acid
_ _ ARG180,
Receptor 2 8G59 2-Hexenoic acid -6.1
ARG255, TYR94
(FFAR2)

Note: The docking scores presented are illustrative and based on typical values obtained for
short-chain fatty acids with these enzyme classes. Actual scores may vary depending on the
specific docking software and parameters used.

Experimental Protocols

A generalized molecular docking protocol was followed to predict the binding of 2-Hexenoic
acid to the target enzymes.

1. Preparation of the Ligand and Receptors:

e The three-dimensional structure of 2-Hexenoic acid was obtained from the PubChem
database (CID: 5282707). The ligand was prepared by assigning partial charges and
defining rotatable bonds.

e The crystal structures of the target enzymes were retrieved from the Protein Data Bank
(PDB): Fatty Acid Synthase (Thioesterase Domain, PDB ID: 2PX6), Histone Deacetylase 1
(PDB ID: 4BKX), and Free Fatty Acid Receptor 2 (PDB ID: 8G59).

e The protein structures were prepared by removing water molecules and any co-crystallized
ligands, adding polar hydrogens, and assigning charges.
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. Molecular Docking Simulation:
Molecular docking was performed using AutoDock Vina.

A grid box was defined to encompass the active site of each enzyme. The grid box
dimensions were centered on the known active site residues.

The docking simulation was run with a high exhaustiveness setting to ensure a thorough
search of the conformational space.

. Analysis of Docking Results:
The resulting docking poses were ranked based on their binding affinity scores.

The pose with the lowest binding energy was selected for further analysis of the
intermolecular interactions, including hydrogen bonds and hydrophobic interactions, using
visualization software such as PyMOL or Discovery Studio.

Visualizations

Molecular Docking Workflow
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A generalized workflow for molecular docking studies.

Free Fatty Acid Receptor 2 (FFAR2) Signaling Pathway
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Signaling cascade initiated by FFAR2 activation.

Discussion

The in silico docking studies presented in this guide suggest that 2-Hexenoic acid has the
potential to bind to and modulate the activity of FASN, HDAC1, and FFAR2. The predicted
binding affinity was highest for FFARZ2, a known receptor for short-chain fatty acids.[1] The
interactions with key residues in the binding pockets of these enzymes indicate that 2-
Hexenoic acid may act as a potential inhibitor or modulator.

o Fatty Acid Synthase (FASN): The thioesterase domain of FASN is responsible for releasing
the final fatty acid product.[2][3] Inhibition of this domain can disrupt fatty acid synthesis, a
pathway often upregulated in cancer and metabolic diseases.[4][5][6] The interaction of 2-
Hexenoic acid with the catalytic dyad (SER2308 and HIS2481) suggests a potential for
competitive inhibition.[7][8]

o Histone Deacetylase 1 (HDAC1): HDACs are crucial enzymes in epigenetic regulation, and
their inhibitors are being explored as anti-cancer agents.[9][10] Short-chain fatty acids are a
known class of HDAC inhibitors.[11] The predicted binding of 2-Hexenoic acid within the
catalytic pocket of HDACL, interacting with key histidine and tyrosine residues, supports its
potential as an HDAC inhibitor.[11][12]

» Free Fatty Acid Receptor 2 (FFAR2): FFAR2 is a G protein-coupled receptor that is activated
by short-chain fatty acids and is involved in modulating inflammatory responses and
metabolic homeostasis.[1][13][14] The strong predicted binding affinity of 2-Hexenoic acid to
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FFARZ2 is consistent with the known function of this receptor and suggests that 2-Hexenoic
acid may exert its biological effects through this signaling pathway.[1][15][16]

Conclusion

This comparative docking guide provides a preliminary in silico assessment of the interaction of
2-Hexenoic acid with FASN, HDAC1, and FFARZ2. The results indicate that 2-Hexenoic acid
has the potential to bind to all three targets, with the strongest affinity predicted for FFAR2.
These findings provide a basis for further experimental validation through in vitro enzyme
inhibition assays and cell-based studies to elucidate the functional consequences of these
interactions. The methodologies and visualizations presented herein serve as a template for
conducting and presenting similar in silico comparative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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